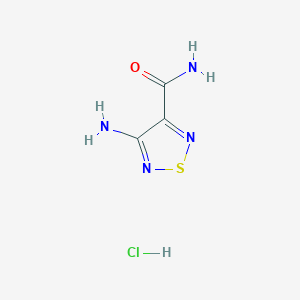

4-Amino-1,2,5-tiadiazol-3-carboxamida clorhidrato

Descripción general

Descripción

“4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride” is a chemical compound with the molecular weight of 180.62 . It is a salt with chloride (Cl) as the counterion . The compound is related to the 1,3,4-thiadiazole class of compounds, which are known to exhibit a wide range of biological activities .

Molecular Structure Analysis

The InChI code for “4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride” is1S/C3H4N4OS.ClH/c4-2-1 (3 (5)8)6-9-7-2;/h (H2,4,7) (H2,5,8);1H . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chloride (Cl) in the molecule . Physical and Chemical Properties Analysis

“4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride” is a white to off-white solid . It should be stored in a refrigerator and shipped at room temperature .Aplicaciones Científicas De Investigación

Agentes Antivirales

Los derivados de tiadiazol se han investigado por su potencial como agentes antivirales. Por ejemplo, ciertos derivados han mostrado una actividad limitada contra el VIH y podrían servir como base para futuras modificaciones en la búsqueda de nuevos agentes antivirales no nucleósidos potentes .

Actividad Anticancerígena

Algunos compuestos de tiadiazol han demostrado buenos efectos antiproliferativos contra líneas celulares de cáncer, lo que indica su posible uso en el tratamiento citostático para inducir la apoptosis en las células tumorales y obstaculizar la progresión de su ciclo celular .

Agentes Antibacterianos

Se ha observado la actividad antibacteriana de los derivados de tiadiazol, particularmente contra microorganismos grampositivos como Bacillus subtilis y Staphylococcus aureus. Esto sugiere su uso como prometedores agentes antibacterianos .

Agentes Antimicrobianos

Los tiadiazoles se han sintetizado con el objetivo de crear agentes antimicrobianos efectivos. Se han desarrollado y probado nuevos derivados para sus propiedades antimicrobianas .

Síntesis de Nuevos Derivados

Los tiadiazoles se utilizan como precursores en la síntesis de nuevas series de derivados, que luego se evalúan para diversas actividades biológicas, incluidas las propiedades antimicrobianas .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P338 + P351) .

Mecanismo De Acción

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride may also interact with various biological targets.

Mode of Action

It’s known that similar compounds interact with a hydrophobic pocket . This interaction could lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Similar compounds have been shown to interact with dna , suggesting that this compound may also influence genetic material and thereby affect various biochemical pathways.

Result of Action

Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that 4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride may also have diverse biological effects.

Action Environment

The action of 4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride can be influenced by various environmental factors. For instance, similar compounds have shown sensitivity to oxidation and reduction in alkali/acid media . Therefore, the compound’s action, efficacy, and stability may be affected by factors such as pH, temperature, and the presence of other chemical substances.

Análisis Bioquímico

Biochemical Properties

4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Additionally, this compound can bind to heat shock proteins (Hsp90), affecting their chaperone activity and leading to the degradation of oncoproteins . These interactions highlight the potential of 4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride as an anticancer agent.

Cellular Effects

The effects of 4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride on various cell types and cellular processes are profound. It has been observed to induce cell cycle arrest and apoptosis in cancer cells, particularly in breast cancer cell lines . This compound influences cell signaling pathways by inhibiting CDK1, leading to cell cycle arrest at the G2/M phase . Furthermore, it affects gene expression by modulating the activity of transcription factors involved in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, 4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride exerts its effects through several mechanisms. It binds to the ATP-binding pocket of CDKs, inhibiting their kinase activity and preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, its interaction with Hsp90 disrupts the folding and stability of client proteins, leading to their degradation . These molecular interactions contribute to the compound’s anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites that are excreted through the kidneys

Transport and Distribution

The transport and distribution of 4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound exhibits good liposolubility, allowing it to cross cellular membranes and reach its target sites . It is distributed widely in tissues, with higher concentrations observed in the liver and kidneys . The compound’s localization and accumulation are influenced by its interaction with cellular transporters.

Subcellular Localization

The subcellular localization of 4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride is critical for its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with its target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific cellular compartments or organelles . Understanding these localization mechanisms is essential for elucidating the compound’s mode of action.

Propiedades

IUPAC Name |

4-amino-1,2,5-thiadiazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4OS.ClH/c4-2-1(3(5)8)6-9-7-2;/h(H2,4,7)(H2,5,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYAGEDGUNVAFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSN=C1N)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride](/img/structure/B1382291.png)

![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride](/img/structure/B1382296.png)